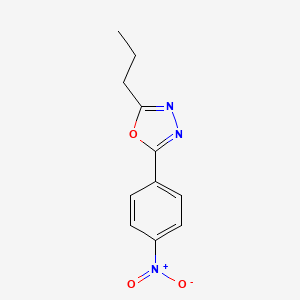

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole

Vue d'ensemble

Description

The compound “2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole” is likely an organic compound containing a nitrophenyl group and an oxadiazole ring. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2), and the oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic nitrophenyl group and the oxadiazole ring, which could have implications for its chemical reactivity and physical properties .Chemical Reactions Analysis

The nitro group in the nitrophenyl moiety is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions . The oxadiazole ring might also participate in various chemical reactions, but without specific information, it’s difficult to predict .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrophenyl group and the oxadiazole ring in this compound could influence its properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

1. Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane

- Application Summary: This compound is synthesized using a SO3H-functionalized ionic liquid and surface-modified silica nanoparticles in a packed-bed microreactor . It’s used in the fabrication of a stable water-in-oil Pickering emulsion .

- Methods of Application: The process involves the use of a packed-bed microreactor. The compartmentalized water droplets of the Pickering emulsion confine the ionic liquid against loss under continuous-flow conditions .

- Results: The system showed excellent durability without a significant decrease in reaction efficiency and selectivity. The synthesis resulted in a higher yield (90%) compared to a liquid–liquid slug-flow microreactor and batch reactor .

2. Catalytic Reduction of 4-Nitrophenol

- Application Summary: The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .

- Methods of Application: Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results: The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

3. Protection of Primary Alcohols

- Application Summary: 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols .

- Methods of Application: The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .

- Results: This method is compatible with other existing alcohol protecting groups .

4. Precursor for Heterocycles

- Application Summary: 2-Nitrophenylacetic acid is a precursor for many heterocycles .

- Methods of Application: Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .

- Results: Both of these processes are useful in the synthesis of many biologically active molecules . 2-Nitrophenylacetic acid is a precursor of quindoline, which although it does not have many practical applications on its own, quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

5. Synthesis of Dipyrromethane

- Application Summary: 2,2′-(4-nitrophenyl) dipyrromethane has been widely used in various fields such as materials science, medicine, optics, etc .

- Methods of Application: A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles and used for 2,2′-(4-nitrophenyl) dipyrromethane synthesis in a packed-bed microreactor .

- Results: The system exhibited high reaction activity and product selectivity. The synthesis resulted in a higher yield (90%) compared to a liquid–liquid slug-flow microreactor and batch reactor .

6. Reduction of 4-Nitrophenol

- Application Summary: Advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .

- Methods of Application: The process involves the use of green-fabricated metal nanoparticles for the reduction of 4-nitrophenol .

- Results: The reaction mechanisms of both metal nanoparticle synthesis and 4-NP reduction are clearly explained .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-13-11(17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOMSZKQJHRRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-5-propyl-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)

![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)

![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)

![[4-(6-Methylquinolin-2-yl)phenyl]amine](/img/structure/B1392471.png)